molecular formula C17H17Br B14501747 1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene CAS No. 62856-33-1

1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene

Cat. No.: B14501747
CAS No.: 62856-33-1
M. Wt: 301.2 g/mol
InChI Key: CKDOFASLUBEEJR-UHFFFAOYSA-N
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Description

1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene is an organic compound with the molecular formula C17H17Br It is a derivative of benzene, where a bromine atom is substituted at the para position and a 4-propylphenyl group is attached via an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene typically involves the following steps:

    Bromination: The starting material, 4-[2-(4-propylphenyl)ethenyl]benzene, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This reaction introduces a bromine atom at the para position of the benzene ring.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The ethenyl group can be reduced to an ethyl group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, aldehydes, carboxylic acids, and ethyl-substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom and the ethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological or chemical targets. The specific pathways and molecular targets depend on the context of its application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-(phenylethynyl)benzene: This compound has a similar structure but with an ethynyl linkage instead of an ethenyl linkage.

    1-Bromo-4-[(4-bromophenyl)ethynyl]benzene: This compound has an additional bromine atom on the phenyl ring attached via an ethynyl linkage.

    1-Bromo-4-[(4-methylphenyl)ethenyl]benzene: This compound has a methyl group instead of a propyl group on the phenyl ring.

Uniqueness

1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene is unique due to the presence of both a bromine atom and a 4-propylphenyl group attached via an ethenyl linkage

Properties

CAS No.

62856-33-1

Molecular Formula

C17H17Br

Molecular Weight

301.2 g/mol

IUPAC Name

1-bromo-4-[2-(4-propylphenyl)ethenyl]benzene

InChI

InChI=1S/C17H17Br/c1-2-3-14-4-6-15(7-5-14)8-9-16-10-12-17(18)13-11-16/h4-13H,2-3H2,1H3

InChI Key

CKDOFASLUBEEJR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br

Origin of Product

United States

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